Perfluoro-octyltrichlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

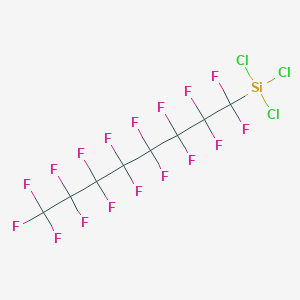

3D Structure

Properties

IUPAC Name |

trichloro(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl3F17Si/c9-29(10,11)8(27,28)6(22,23)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(24,25)26 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXLXFZNRNUCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl3F17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348349 | |

| Record name | Perfluorooctyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220791-24-2 | |

| Record name | Perfluorooctyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Self Assembly Mechanisms of Perfluoro Octyltrichlorosilane Monolayers

Hydrolysis and Condensation Reactions of Trichlorosilane (B8805176) Head Groups

The self-assembly process of PFOTCS is initiated by the hydrolysis of its reactive trichlorosilane (-SiCl₃) head group. In the presence of water molecules, the silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the substitution of chlorine atoms with hydroxyl groups (-OH), forming silanetriols (R-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct. researchgate.netmdpi.com This hydrolysis step is critical as it transforms the precursor molecule into a reactive intermediate capable of subsequent condensation reactions.

The rate and extent of hydrolysis are highly sensitive to the amount of water present in the system. researchgate.net While a certain amount of water is necessary to initiate the process, an excess can lead to uncontrolled polymerization in the bulk solution, resulting in the formation of disordered polysiloxane aggregates rather than a uniform monolayer on the substrate. researchgate.net

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation reactions. researchgate.netresearchgate.net This involves the elimination of a water molecule between two silanol groups to form a stable and strong siloxane bond (Si-O-Si). These condensation reactions are fundamental to the formation of a cross-linked network that constitutes the backbone of the self-assembled monolayer.

Formation of Siloxane Linkages (Si-O-Si)

The condensation of silanol groups results in the formation of a robust and covalently bonded siloxane network, which is the defining structural feature of the PFOTCS monolayer. This network formation occurs through two primary pathways: intermolecular cross-linking within the monolayer and covalent bonding to the substrate.

Once hydrolyzed, adjacent PFOTCS molecules can react with one another through the condensation of their silanol groups. This intermolecular cross-linking creates a two-dimensional network of siloxane bonds parallel to the substrate surface. researchgate.netresearchgate.net This lateral polymerization is crucial for the formation of a dense, stable, and chemically resistant monolayer. The trifunctional nature of the trichlorosilane head group allows for the formation of up to three siloxane bonds per molecule, contributing to a high degree of cross-linking and mechanical stability.

For the monolayer to firmly adhere to the substrate, covalent bonds must form between the PFOTCS molecules and the surface. This is achieved through the reaction of the silanol groups of the hydrolyzed PFOTCS with hydroxyl groups present on the substrate surface (e.g., the native oxide layer on a silicon wafer). researchgate.netresearchgate.net This reaction, also a condensation process, results in the formation of Si-O-Substrate bonds, effectively grafting the monolayer to the surface. researchgate.net

The density of hydroxyl groups on the substrate is a critical parameter that influences the density and uniformity of the resulting monolayer. A surface rich in hydroxyl groups will promote a higher degree of covalent attachment, leading to a more robust and stable film.

Influence of Substrate Surface Chemistry on Self-Assembly

The chemical nature of the substrate plays a pivotal role in directing the self-assembly of PFOTCS monolayers. The presence of surface hydroxyl groups is a primary prerequisite for the covalent attachment of the silane (B1218182) molecules. researchgate.net Substrates such as silicon with its native oxide layer, glass, and other metal oxides are ideal due to their hydrophilic nature and abundance of -OH groups. researchgate.netbeilstein-journals.org

Recent research has also explored the modification of substrate surfaces to control the deposition and patterning of organosilane monolayers, highlighting the tunability of the self-assembly process through substrate engineering.

Role of Physisorbed Water in Polymerization and Oligomerization

The presence of a thin layer of physisorbed water on the substrate surface is a crucial factor in the formation of high-quality PFOTCS monolayers. rsc.org This surface-bound water acts as a localized source of reactants for the hydrolysis of the trichlorosilane head groups directly at the substrate-solution or substrate-vapor interface. rsc.org This localized hydrolysis is believed to be essential for promoting the formation of a well-ordered monolayer rather than random polymerization in the bulk phase.

The amount of physisorbed water can significantly impact the kinetics of monolayer formation and its final structure. Insufficient water can lead to incomplete hydrolysis and a sparsely packed monolayer, while an excess can promote vertical polymerization and the formation of disordered, multilayered structures. researchgate.netrsc.org Therefore, controlling the ambient humidity during the deposition process is critical for achieving a reproducible and high-quality self-assembled monolayer. nih.gov

The interaction between the PFOTCS molecules and the physisorbed water can lead to the formation of oligomeric silane species on the surface prior to their covalent attachment. rsc.orgnih.gov These oligomers can then cross-link with each other and bond to the substrate to form the final monolayer structure.

Molecular Packing Density and Orientation in Self-Assembled Monolayers

A key characteristic of a well-formed PFOTCS self-assembled monolayer is the high degree of molecular order, characterized by a dense packing and a specific orientation of the perfluoroalkyl chains. The packing density is influenced by the degree of cross-linking in the siloxane network and the intermolecular van der Waals interactions between the fluorinated chains. nist.gov

The trifunctional nature of the trichlorosilane head group generally leads to the formation of densely packed monolayers compared to monochlorinated or dichlorinated silanes. nist.gov Spectroscopic and microscopic studies have been employed to estimate the molecular packing density in similar self-assembled monolayers, with values in the range of several molecules per square nanometer being reported. nih.govrsc.org

The orientation of the PFOTCS molecules is predominantly perpendicular to the substrate surface. This orientation is driven by the minimization of interfacial energy and the strong intermolecular interactions between the rigid perfluoroalkyl chains. This upright orientation exposes the low surface energy -CF₃ terminal groups, which imparts the characteristic hydrophobicity and oleophobicity to the modified surface. The degree of tilt of the alkyl chains with respect to the surface normal can be influenced by the packing density and the substrate chemistry. nist.gov

Interactive Data Table: Factors Influencing PFOTCS Monolayer Formation

| Factor | Influence on Monolayer Quality | Optimal Condition |

| Water Concentration | Affects hydrolysis and condensation rates. | Controlled, typically a thin physisorbed layer on the substrate. |

| Substrate Hydroxyl Density | Determines the degree of covalent bonding. | High density of surface -OH groups. |

| Solvent Polarity | Influences solubility and aggregation of PFOTCS. | Anhydrous, non-polar organic solvents. |

| Reaction Temperature | Affects the kinetics of hydrolysis and condensation. | Typically room temperature. |

| PFOTCS Concentration | Impacts the rate of monolayer formation. | Low concentrations to avoid bulk polymerization. |

Formation of Disordered Molecular Islands and Smooth Films

The self-assembly of Perfluoro-octyltrichlorosilane (PFOTS) on hydroxylated surfaces is a complex process that can result in distinct morphological outcomes: the formation of disordered molecular islands or the development of smooth, continuous films. The transition between these two states is primarily governed by the reaction conditions, including the deposition method, time, and the availability of water for hydrolysis.

Initially, the self-assembly process can lead to the formation of disordered molecular islands. This phenomenon is particularly prevalent in the early stages of deposition. This compound molecules tend to form polymerized aggregates, which deposit onto the substrate as distinct islands. cdnsciencepub.com These aggregates are composed of siloxane polymers formed by the hydrolysis of the trichlorosilane headgroup. An abundance of water in the reaction environment can promote this bulk polymerization, leading to the formation of disordered silane clusters. These clusters contribute to increased surface roughness and a lower packing density of the monolayer.

With increasing deposition time, a transition from disordered islands to a smooth film can be observed. The initially formed aggregates begin to merge, gradually covering the entire substrate and creating a more uniform and smoother surface. cdnsciencepub.com This process is driven by the lateral growth of the islands until they coalesce into a continuous monolayer. Studies have shown that for PFOTS, a monolayer with a thickness of less than 1.6 nm can form after just 5 minutes of immersion, indicating a rapid initial assembly process. cdnsciencepub.com

The choice of deposition method also plays a critical role in the final morphology of the PFOTS monolayer. Vapor-phase deposition methods are often favored for producing smooth films with fewer aggregates. researchgate.net This is because the concentration of the precursor and water can be more carefully controlled, minimizing uncontrolled polymerization in the bulk phase. In contrast, solution-phase deposition can be more susceptible to the formation of polymeric silane particles in the solution, which can then adsorb onto the surface, contributing to a more disordered and rougher film. nih.gov

The evolution of the surface morphology from disordered islands to a smooth film can be quantitatively characterized using techniques such as atomic force microscopy (AFM), which measures surface roughness parameters like the arithmetic average roughness (Ra) and the root mean square roughness (Rq). Research on PFOTS deposition on glass surfaces has demonstrated this transition, showing a decrease in surface roughness as the deposition time increases and the initial islands merge into a continuous film. cdnsciencepub.com

Table 1: Surface Roughness of this compound (PFOTS) Films on Glass at Different Deposition Times

| Deposition Time | Arithmetic Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| 15 minutes | 15.24 | 19.97 |

| 1 hour | 4.86 | 7.40 |

| 2 hours | 4.01 | 5.16 |

Surface Functionalization and Engineering with Perfluoro Octyltrichlorosilane

Mechanisms of Hydrophobicity and Superhydrophobicity Achievement

The primary application of PFOTCS is the creation of water-repellent surfaces. The degree of water repellency can be tuned from hydrophobic (water contact angle > 90°) to superhydrophobic (water contact angle > 150° with a low sliding angle). This is achieved through the strategic manipulation of surface chemistry and topography.

The hydrophobicity imparted by PFOTCS is fundamentally due to the extremely low surface free energy of its perfluorinated alkyl chains. acs.org The molecule consists of a -(CF2)n- backbone with terminal -CF3 groups. The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond, leading to very weak van der Waals and intermolecular forces. When PFOTCS molecules assemble into a dense monolayer on a substrate, they orient themselves with the fluorocarbon tails pointing away from the surface, creating a new surface dominated by closely packed, low-energy -CF3 groups. This new surface exhibits minimal attraction to water molecules, forcing water to bead up rather than spread out, thus minimizing the interfacial area. Perfluoroalkylsilane-based SAMs are known to exhibit exceptionally low surface energy, which is a key factor in their strong hydrophobicity. acs.org

While low surface energy alone can create a hydrophobic surface, achieving superhydrophobicity requires the combination of this chemical property with specific physical topography. acs.orgnih.gov This principle is inspired by natural surfaces like the lotus (B1177795) leaf. nih.gov By first creating micro- or nanoscale roughness on a substrate and then modifying it with PFOTCS, a composite interface is formed.

This phenomenon is often described by the Cassie-Baxter model, where air gets trapped within the rough surface structures beneath the water droplet. paintsandcoatingsexpert.com This trapped air significantly reduces the contact area between the water and the solid surface, leading to a drastic increase in the apparent contact angle. The water droplet essentially rests on a cushion of air, allowing it to roll off with minimal tilting (low sliding angle), a critical characteristic of superhydrophobic surfaces. nih.gov For example, epoxy nanocomposite surfaces with a hierarchical structure, when treated with PFOTCS, have exhibited water contact angles exceeding 150°. researchgate.net One study demonstrated that a gas-phase modification of such a surface resulted in a non-sticking behavior with a sliding angle of just 3°. researchgate.net

Table 1: Effect of PFOTCS Modification on Surface Wettability

| Substrate Material | Surface Treatment | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |

| Epoxy Nanocomposite | Sandblasted + PFOTCS (Gas Phase) | > 150° | 3° | researchgate.net |

| Epoxy Nanocomposite | Sandblasted + PFOTCS (Liquid Phase) | > 150° | - | researchgate.net |

| Etched Ti Alloy | PFOTCS Adsorption | > 150° | < 2° | researchgate.net |

| Roughened Glass | Diamond Abrasives + PFOTCS (Vapor Deposition) | - | 14° | tudublin.ie |

Oleophobicity and Superamphiphobicity Development

Beyond repelling water, PFOTCS coatings can also repel oils and organic solvents, a property known as oleophobicity. This is more challenging to achieve than hydrophobicity because oils have much lower surface tension than water. acs.org The low surface energy of the fluorocarbon chains is also critical for achieving oleophobicity.

To create surfaces that are not only superhydrophobic but also superoleophobic (a state known as superamphiphobicity), a more complex surface architecture is required. paintsandcoatingsexpert.com This typically involves creating re-entrant or "overhanging" structures at the nanoscale. These specialized geometries prevent even low-surface-tension liquids from impregnating the surface texture, maintaining the trapped air pockets necessary for repellency. While PFOTCS provides the necessary low surface energy chemistry, the fabrication of these intricate surface structures is a key challenge in developing truly superamphiphobic materials.

Anti-Adhesive Layer Formation and Release Mechanisms

The low surface energy imparted by PFOTCS coatings makes them highly effective as anti-adhesive or release layers. researchgate.net In applications like soft lithography and nanoimprint lithography, molds are often coated with PFOTCS to prevent the adhesion of the replica material (e.g., Polydimethylsiloxane (B3030410) - PDMS). researchgate.net

The release mechanism is based on the minimization of interfacial adhesion forces. When a material like PDMS is cured in a PFOTCS-treated mold, the interaction between the PDMS and the fluorinated surface is very weak. This low adhesion energy allows the cured replica to be peeled away easily without damage to either the mold or the replica. Research suggests that while a covalently bound monolayer of the silane (B1218182) provides a durable base, subsequent loosely deposited layers may be consumed over multiple molding cycles, eventually requiring re-coating of the surface. researchgate.net

Fabrication of Chemical Gradients and Patterned Surfaces

It is possible to spatially control the placement of PFOTCS on a substrate to create patterned surfaces with regions of differing wettability. semanticscholar.org Techniques such as microcontact printing, photolithography, and dip-pen nanolithography can be used to selectively apply PFOTCS to specific areas of a surface. This creates a chemical pattern where, for example, hydrophobic regions are defined next to hydrophilic regions.

These patterned surfaces are valuable in a range of applications, including microfluidic devices for controlling fluid flow, cell culture platforms for guiding cell adhesion and growth, and sensors. By creating a chemical gradient—a gradual change in the concentration of PFOTCS across a surface—one can precisely control the directional movement of liquid droplets. fao.org

Development of Self-Cleaning Coatings

The combination of superhydrophobicity and a low sliding angle, achieved through PFOTCS modification of a rough surface, leads to the creation of self-cleaning coatings, often referred to as the "lotus effect". wikipedia.orgnanotech-solutions.compercenta-nanoproducts.com On these surfaces, water droplets bead up into nearly perfect spheres and roll off easily. tudublin.ie

As these droplets roll, they pick up and carry away dirt, dust, and other contaminants from the surface. wikipedia.org The adhesion force between the water droplet and a dirt particle is greater than the adhesion between the particle and the superhydrophobic surface. nih.gov This mechanism allows the surface to be cleaned by a simple rinse with water, or even by morning dew. Such coatings have been developed for a variety of substrates, including glass, and have shown resistance to environmental factors like acid rain and saline exposure. tudublin.ie The self-cleaning property is highly desirable for applications such as solar panels, windows, and exterior coatings to reduce maintenance and maintain performance. percenta-nanoproducts.comnanografi.com

Surface Wettability Switching Behavior

Surfaces functionalized with Perfluoro-octyltrichlorosilane (PFOTS) are renowned for their chemical inertness and low surface energy, which imparts a stable hydrophobic character. However, by integrating this fluorinated silane layer with stimuli-responsive materials, it is possible to create surfaces that exhibit switchable wettability. This behavior is not an intrinsic property of PFOTS itself, but rather a result of the controlled alteration of the surface chemistry or topography of the underlying or composite material in response to an external trigger. The most predominantly researched mechanism for achieving such wettability control on PFOTS-modified surfaces is through photo-stimulation, typically involving a photocatalytic oxide like titanium dioxide (TiO₂).

The fundamental principle behind the photo-induced wettability switching of a PFOTS-modified TiO₂ surface lies in the photocatalytic activity of titanium dioxide. researchgate.netresearchgate.net Initially, the surface is coated with a self-assembled monolayer of PFOTS, resulting in a highly hydrophobic state with high water contact angles. Upon exposure to ultraviolet (UV) irradiation, the TiO₂ substrate absorbs photons with energy exceeding its bandgap, which generates electron-hole pairs. mdpi.com These charge carriers can migrate to the surface and participate in redox reactions.

The photogenerated holes are powerful oxidizing agents that can lead to the decomposition of the organic PFOTS layer. Concurrently, surface oxygen vacancies can be created, which promote the dissociative adsorption of water molecules from the atmosphere, leading to the formation of hydrophilic hydroxyl (-OH) groups on the TiO₂ surface. journalssystem.com This process effectively removes the low-surface-energy fluorinated layer and exposes the now highly hydrophilic TiO₂ surface, causing a significant decrease in the water contact angle, often leading to a superhydrophilic state. kfupm.edu.sa

This transition from a hydrophobic to a hydrophilic state is, in many cases, reversible. By removing the UV light source and storing the surface in the dark, or by gentle heating, the hydroxyl groups can be desorbed, and the surface can gradually revert to a more hydrophobic state. researchgate.net For a more robust recovery of the initial hydrophobic properties, a re-application of the PFOTS coating may be necessary, as the photocatalytic process can cause irreversible degradation of the silane layer.

The efficiency and kinetics of this wettability switching are influenced by several factors, including the intensity and wavelength of the UV light, the duration of exposure, the crystalline phase of the TiO₂, and the initial packing density and quality of the PFOTS monolayer.

While photo-induced switching is the most documented method, the principles of stimuli-responsive behavior could theoretically be extended to other triggers by combining PFOTS with other smart materials. For instance, integration with thermo-responsive polymers could potentially lead to temperature-controlled wettability, and coupling with pH-sensitive polymers could enable pH-dependent switching. However, detailed research findings for such systems involving this compound are not as prevalent as those for photo-responsive systems.

The following table summarizes representative data on the photo-induced wettability switching of a titanium dioxide surface, illustrating the significant changes in water contact angle that can be achieved. While not exclusively for PFOTS, it is indicative of the behavior of fluoroalkylsilane-modified titania surfaces.

| Stimulus | Initial State | Final State | Reversibility |

| UV Irradiation | Hydrophobic | Superhydrophilic | Reversible in the dark or by heating |

| Water Contact Angle (Before UV) | ~72° | ||

| Water Contact Angle (After UV) | ~0° |

This table presents typical data for a polycrystalline anatase TiO₂ film, demonstrating the principle of photo-induced wettability switching. The initial hydrophobic state is characteristic of a surface with adsorbed organic species, which can be analogous to a deliberately applied hydrophobic coating like PFOTS. researchgate.net

Interactions of Perfluoro Octyltrichlorosilane Films with Diverse Substrates

Silicon and Silicon Dioxide (SiO2) Interfaces

The interaction of FOTS with silicon and its native oxide, silicon dioxide, is a cornerstone of its application in surface science and technology. The trichlorosilyl (B107488) group of the FOTS molecule readily reacts with hydroxyl (-OH) groups present on the SiO2 surface. researchgate.net This reaction, a hydrolysis and condensation process, results in the formation of strong covalent siloxane (Si-O-Si) bonds between the FOTS molecules and the substrate. This process is foundational for creating stable, well-ordered self-assembled monolayers. researchgate.net

The formation of FOTS SAMs on SiO2 is often achieved through chemical vapor deposition (CVD). researchgate.netresearchgate.net This method is particularly advantageous for applications in micro- and nano-electromechanical systems (MEMS/NEMS), where it helps to reduce stiction. researchgate.net In these applications, the low surface energy of the perfluorinated layer prevents the unwanted adhesion of microscopic components. Research has shown that FOTS monolayers can be patterned on silicon substrates to control neuron adhesion, with the FOTS-coated areas acting as a cell-repellent background. researchgate.net

The quality and properties of the FOTS film are highly dependent on the deposition conditions. For instance, the presence of a thin layer of adsorbed water on the silicon oxide surface can facilitate the hydrolysis of the chlorosilanes, confining the reaction to the oxide layer and promoting the formation of a well-defined monolayer. researchgate.net The resulting FOTS-coated surfaces exhibit high hydrophobicity, with water contact angles that can be controlled by varying the deposition conditions. researchgate.net

| Parameter | Value | Deposition Method | Application |

| Water Contact Angle | 20° to 107° | Chemical Vapor Deposition (CVD) | Biosensors, AFM probes |

| Monolayer Formation Time | 24 hours to saturation | Chemical Vapor Deposition (CVD) | Surface hydrophobicity control |

| Key Feature | Forms covalent Si-O-Si bonds with hydroxylated SiO2 | Vapor and Liquid Phase Deposition | MEMS/NEMS anti-stiction coatings |

Metallic Substrates

The application of FOTS extends beyond silicon-based materials to a variety of metallic substrates. The interaction mechanism with metals often involves the native oxide layer that forms on the metal surface when exposed to ambient conditions. This oxide layer typically presents hydroxyl groups that can react with the trichlorosilyl head of FOTS, similar to the mechanism on silicon dioxide.

While direct covalent bonding of FOTS to pristine gold is not the primary interaction mechanism, FOTS can be used in conjunction with gold for surface patterning. In such applications, a dielectric layer like silica (B1680970) is often patterned on the gold surface. The FOTS then selectively assembles on the silica regions, creating a chemically patterned surface with distinct hydrophobic (FOTS-silica) and hydrophilic (bare gold) areas. nih.gov This technique is valuable in the development of biosensors and for directing the selective immobilization of biomolecules. nih.gov

Self-assembled monolayers are utilized to protect copper surfaces from corrosion. While research has focused on other silanes like octadecyltrichlorosilane (B89594) (OTS) for creating protective SAMs on copper, the principles can be extended to FOTS. nih.govresearchgate.net The formation of a dense, hydrophobic FOTS layer can act as a barrier, preventing corrosive agents from reaching the copper surface. mdpi.com The effectiveness of this barrier is dependent on the quality and packing density of the monolayer.

FOTS self-assembled monolayers have been characterized on aluminum substrates to assess their thermal stability. acs.orgresearchgate.net The conformational order of the FOTS SAM on aluminum is not disrupted by thermal cycling when the peak temperature remains below 423 K. acs.org However, when the temperature is between 423 K and 603 K, the process results in only partial retention of the original order, and it becomes completely irreversible above 603 K. acs.org These FOTS coatings can impart superhydrophobic properties to aluminum alloy surfaces, which is beneficial for applications requiring water repellency and corrosion resistance. researchgate.netresearchgate.netuakron.edu

| Thermal Treatment | Effect on FOTS SAM on Aluminum |

| Below 423 K | Conformational order is maintained through thermal cycling. |

| 423 K to 603 K | Partial retention of the original molecular order after cycling. |

| Above 603 K | The changes in the monolayer structure are completely irreversible. |

In the fabrication of advanced electronic devices, ultra-smooth nickel surfaces are often required. A technique known as template-stripping can produce such surfaces, and FOTS plays a crucial role in this process. rsc.orgresearchgate.netrsc.org A monolayer of FOTS is first deposited on a Si/SiO2 template via gas phase deposition. rsc.org This passivation layer reduces the interaction between the template and a subsequently deposited nickel film, enabling the successful stripping of an ultra-flat, oxide-free nickel surface. rsc.orgresearchgate.netrsc.org These template-stripped nickel surfaces have a root mean square surface roughness of approximately 0.15 ± 0.05 nm and are stable against oxidation for about a day in air at room temperature. rsc.orgresearchgate.net

Titanium alloys, particularly Ti6Al4V, are widely used in biomedical implants due to their excellent mechanical properties and biocompatibility. researchgate.netmdpi.commdpi.com However, their wear resistance can be poor. nih.gov Surface modifications, including the application of coatings, are employed to enhance their performance. The native oxide layer on Ti6Al4V, primarily composed of titanium dioxide, provides a suitable substrate for the attachment of FOTS. researchgate.netnih.gov The resulting hydrophobic FOTS layer can be beneficial in reducing biofouling and improving the tribological properties of the implant surface. While direct research on FOTS on Ti6Al4V is specific, the principles of silanization on metal oxides are applicable. The aim of such a coating would be to create a stable, low-energy surface that resists adhesion of biological molecules and cells.

| Substrate | Interaction/Application of FOTS | Key Findings/Properties |

| Silicon/SiO2 | Covalent bonding via Si-O-Si linkages. | Forms hydrophobic, stable SAMs; used for anti-stiction in MEMS. researchgate.net |

| Gold (Au) | Used for selective patterning on SiO2/Au surfaces. | Creates chemically patterned surfaces for biosensors. nih.gov |

| Copper (Cu) | Forms a protective, hydrophobic barrier. | Can enhance corrosion resistance. mdpi.com |

| Aluminum (Al) Alloys | Forms SAMs with temperature-dependent stability. | Imparts superhydrophobicity; stable up to 423 K. acs.org |

| Nickel (Ni) | Passivation layer for template-stripping. | Enables fabrication of ultra-smooth, oxide-free Ni surfaces. rsc.orgresearchgate.netrsc.org |

| Titanium (Ti) Alloys | Forms a hydrophobic layer on the native oxide. | Potential for reducing biofouling and improving tribological properties. researchgate.netnih.gov |

Zinc Substrates

Detailed research specifically documenting the interaction of Perfluoro-octyltrichlorosilane films with zinc or zinc oxide (ZnO) substrates is not extensively available in the reviewed literature. However, the principles of PFOTCS self-assembly can be applied to understand the expected interactions. Zinc surfaces naturally form a thin layer of zinc oxide and hydroxide (B78521) in the presence of air and moisture. This oxide layer provides the necessary hydroxyl (-OH) groups for the covalent anchoring of silane (B1218182) molecules.

The trichlorosilane (B8805176) headgroup of PFOTCS is highly reactive toward these surface hydroxyls, leading to the formation of a dense, self-assembled monolayer (SAM). This process involves the hydrolysis of the Si-Cl bonds and subsequent condensation with the surface -OH groups, creating stable Si-O-Zn linkages. The perfluorinated tails of the molecules would then orient away from the surface, creating a film with very low surface energy. This modification is anticipated to transform the typically hydrophilic or moderately hydrophobic zinc oxide surface into a highly hydrophobic and oleophobic one. nih.govmdpi.com While intrinsic ZnO can exhibit a range of wetting properties, the application of a PFOTCS SAM would be expected to yield high water contact angles, characteristic of perfluorinated surfaces. mdpi.comhelmholtz-berlin.de

Transparent Conductive Oxides (TCO)

Specific studies on the interaction of this compound with transparent conductive oxides (TCOs) such as Indium Tin Oxide (ITO) are not widely reported. TCOs are essential components in many optoelectronic devices and their surface properties are critical for device performance. researchgate.netmdpi.com The surface of ITO, like other metal oxides, is characterized by the presence of hydroxyl groups, which can act as binding sites for silanization. nih.gov

The interaction mechanism of PFOTCS with a TCO surface is expected to follow the established model for self-assembled monolayer formation on oxide substrates. The trichlorosilane group of PFOTCS would react with the surface hydroxyls on the ITO, forming a covalently bonded, ordered molecular layer. nih.gov This would result in a surface terminated by the low-energy perfluoroalkyl chains. Such a modification would drastically alter the wettability of the TCO. For instance, a bare ITO substrate can have a water contact angle ranging from approximately 41° to 92°, indicating a hydrophilic or neutral surface. researchgate.netmdpi.com The formation of a PFOTCS film would render the surface highly hydrophobic, with expected water contact angles well over 100°, and also impart oleophobicity. This surface modification could be leveraged to control interfacial properties in devices like displays or sensors.

Polymeric Substrates

PFOTCS is frequently used to modify the surface properties of various polymers, transforming them into hydrophobic or superhydrophobic materials.

Polydimethylsiloxane (B3030410) (PDMS)

The interaction of PFOTCS with Polydimethylsiloxane (PDMS) is utilized in microfluidics and advanced material fabrication. PFOTCS can form stable, superhydrophobic layers on hydroxylated PDMS surfaces. nih.gov The native surface of PDMS is hydrophobic, but it is often treated with oxygen plasma to introduce silanol (B1196071) (Si-OH) groups, making it hydrophilic. researchgate.net This plasma-treated surface is highly reactive toward PFOTCS.

The deposition of PFOTCS on activated PDMS occurs through a condensation reaction, forming a stable fluorinated layer. nih.gov This technique has been employed for selective PDMS bonding in the fabrication of microvalve arrays. In this process, PFOTCS is deposited onto a patterned stamp and then transferred to specific areas of an oxygen plasma-treated PDMS or glass substrate. The PFOTCS-coated areas become passivation layers, preventing bonding in those regions, while the untreated areas bond permanently. This selective passivation is crucial for creating complex microfluidic devices and overcoming issues of PDMS sticking. nih.gov

Polyethylene Terephthalate (PET)

This compound and similar long-chain fluorosilanes are effective in rendering Polyethylene Terephthalate (PET) surfaces highly hydrophobic. While pristine PET is relatively hydrophilic, its surface can be modified to create reactive sites for silanization. In one study, PET track-etched membranes (TeMs) were modified using a similar compound, 1H, 1H, 2H, 2H-perfluorododecyltrichlorosilane, which increased the water contact angle to 134°. mdpi.com The modification process typically involves creating hydroxyl or carboxyl groups on the PET surface through methods like chemical etching, which can then serve as anchor points for the trichlorosilane head of the PFOTCS molecule. mdpi.com This functionalization is particularly relevant for applications such as membrane distillation, where a hydrophobic surface is essential to prevent pore wetting. mdpi.com

| Substrate | Modifying Agent | Resulting Water Contact Angle (°) | Reference |

|---|---|---|---|

| PET TeMs | 1H, 1H, 2H, 2H-perfluorododecyltrichlorosilane | 134 | mdpi.com |

Epoxy Nanocomposites

PFOTCS has been successfully used to impart superhydrophobicity to the surfaces of epoxy nanocomposites. Research has shown that by combining a hierarchical surface roughness with a low-energy PFOTCS coating, exceptional water repellency can be achieved. In these studies, the epoxy composite surface is first structured to create micro- and nano-scale roughness, for example, by incorporating alumina (B75360) nanoparticles and glass beads, followed by sandblasting.

This roughened surface is then hydrophobized using PFOTCS, applied either from a liquid solution (e.g., in hexane) or via a gas phase reaction. Both methods result in surfaces with water contact angles exceeding 150°. However, the gas phase modification has been shown to provide superior non-sticking behavior for water droplets, with a sliding angle as low as 3°. This difference is attributed to the extra surface roughness provided by the gas phase procedure.

| Modification Method | Water Contact Angle (WCA) | Sliding Angle (SA) |

|---|---|---|

| Liquid Phase (PFOTCS/hexane) | > 150° | Not Reported (droplets stick) |

| Gas Phase | > 150° | 3° |

Parylene Thin Films

Direct studies on the application of this compound onto parylene thin films are not commonly found in the scientific literature. Parylene, particularly Parylene C, is known for being a high-performance conformal coating that is chemically inert and inherently hydrophobic. paryleneengineering.comscscoatings.com The water contact angle of as-deposited Parylene C is approximately 80-90°. purdue.edu

Surface modification of parylene is typically performed to either increase or decrease its hydrophobicity for specific applications. For instance, fluorine-based plasma treatments (e.g., with SF6) can significantly increase the hydrophobicity, raising the water contact angle to over 120°. purdue.edu Conversely, oxygen plasma treatment makes the surface more hydrophilic. nih.gov While silanes are used in conjunction with parylene, it is generally as an adhesion promoter (e.g., A-174 silane) applied to the substrate before the parylene deposition to ensure a strong bond between the substrate and the parylene film. rutgers.eduscscoatings.com The chemical inertness and low surface energy of the parylene surface itself make it a challenging substrate for subsequent wet-chemical modifications like PFOTCS coating without prior surface activation.

| Parylene C Surface Treatment | Typical Water Contact Angle (°) | Reference |

|---|---|---|

| As-Deposited (Untreated) | ~80 - 90 | purdue.edu |

| SF6 Plasma Treated | > 120 | purdue.edu |

| Oxygen Plasma Treated | < 90 (Hydrophilic) | nih.gov |

Polytetrafluoroethylene (PTFE)

Polytetrafluoroethylene (PTFE) is an inherently hydrophobic material with a low surface energy, characterized by a high water contact angle, typically around 108°-113.8°. nih.govplos.org The surface of PTFE is composed of carbon-fluorine bonds, which are highly stable and non-reactive.

When this compound is applied to a PTFE surface, the interaction is primarily governed by weak van der Waals forces. The perfluorinated chains of the silane molecules have a chemical affinity for the fluorinated surface of PTFE. However, the trichlorosilane head of the molecule requires hydroxyl groups (-OH) on the substrate for a strong, covalent bond to form through a hydrolysis and condensation reaction. Since the surface of untreated PTFE is largely devoid of these functional groups, strong chemical adhesion does not occur.

Consequently, the application of this compound to a PTFE surface does not significantly alter its already hydrophobic nature. The primary effect is the formation of a thin, non-covalently bonded layer of the fluorosilane, which may slightly enhance the hydrophobicity but does not lead to a substantial increase in the water contact angle. Research on surface modifications of PTFE often focuses on increasing its surface energy to improve adhesion, which is the opposite effect of a this compound treatment. tianswax.comwikipedia.org

Table 1: Water Contact Angle on Polytetrafluoroethylene (PTFE) Surfaces

| Substrate | Treatment | Water Contact Angle (°) |

| PTFE | Untreated | 113.8 ± 1.4 plos.org |

| PTFE | Plasma Etching (PE) | 152.3 ± 1.7 plos.org |

| PTFE | Reactive Ion Etching (RIE) | 172.5 ± 1.2 plos.org |

Poly(vinylidene fluoride) (PVDF)

Poly(vinylidene fluoride) (PVDF) is another fluoropolymer with good chemical resistance and thermal stability. Its surface is less hydrophobic than PTFE. Surface modification of PVDF with fluoroalkylsilanes, which are chemically similar to this compound, has been shown to significantly increase its hydrophobicity.

The modification process often involves an initial activation step, such as alkali treatment or plasma treatment, to introduce hydroxyl groups on the PVDF surface. These hydroxyl groups then serve as reactive sites for the trichlorosilane head of the this compound to form covalent Si-O-C bonds, resulting in a durable hydrophobic film. The perfluorinated tails of the silane molecules orient away from the surface, creating a low-energy interface.

Studies have demonstrated a substantial increase in the water contact angle of PVDF membranes after treatment with organofluorosilanes. This enhanced hydrophobicity is crucial for applications such as membrane distillation and gas separation.

Table 2: Water Contact Angle on Poly(vinylidene fluoride) (PVDF) Surfaces Before and After Modification

| Substrate | Treatment | Water Contact Angle (°) |

| PVDF | Untreated | ~70 - 85 |

| PVDF | Alkali Activation + Fluoroalkylsilane | >140 |

Poly(lactic acid) (PLLA) Nanocomposites

Poly(lactic acid) (PLLA) is a biodegradable and biocompatible polyester. In its pure form, PLLA is relatively hydrophobic, with a water contact angle in the range of 75-85°. acs.orgnih.gov The surface of PLLA contains ester groups which can be hydrolyzed to generate hydroxyl and carboxyl groups, providing potential reaction sites for this compound.

The interaction of this compound with PLLA nanocomposites would involve the reaction of the silane with these surface functional groups, as well as with any hydroxyl groups present on the surface of the nanofillers within the composite. This would lead to the covalent grafting of the perfluorinated chains onto the surface, significantly increasing its hydrophobicity.

Research has shown that treating micropatterned PLA surfaces with a silane containing fluorine atoms can increase the water contact angle to as high as 167°, demonstrating a transition to a superhydrophobic state. acs.orgnih.gov This high degree of hydrophobicity is attributed to the combination of the low surface energy of the fluorinated coating and the surface roughness of the micropatterns. acs.orgnih.gov

Table 3: Water Contact Angle on Poly(lactic acid) (PLA) Surfaces Before and After Silane Treatment

| Substrate | Treatment | Water Contact Angle (°) |

| Flat PLA | Untreated | ~75 - 85 acs.org |

| Micropillared PLA | Untreated | 139 acs.orgnih.gov |

| Micropillared PLA | Coated with Fluorinated Silane | up to 167 acs.orgnih.gov |

Ceramic and Oxide Materials

Alumina (Al₂O₃)

Alumina (Al₂O₃) is a ceramic material with a hydrophilic surface due to the presence of hydroxyl groups (Al-OH). These surface hydroxyls are ideal reactive sites for the covalent attachment of this compound. The reaction proceeds through the hydrolysis of the Si-Cl bonds to Si-OH, followed by a condensation reaction with the Al-OH groups, forming stable Al-O-Si linkages.

This surface modification transforms the hydrophilic alumina surface into a highly hydrophobic one. The dense layer of perfluorinated alkyl chains creates a low-energy surface with a high water contact angle. This treatment significantly reduces the adhesion of water and other polar liquids to the alumina surface.

Table 4: Water Contact Angle on Alumina Surfaces

| Substrate | Treatment | Water Contact Angle (°) |

| α-Alumina (0001) | Cleaned | <5 |

| Nanoporous Alumina | Untreated | ~0 |

| Nanoporous Alumina | Modified with Hexamethyldisilazane (HMDS) | up to 153.2 ± 2 |

Titania (TiO₂) Nanoparticles

Titania (TiO₂) nanoparticles, like alumina, have a hydrophilic surface rich in hydroxyl groups. These hydroxyl groups allow for the effective surface functionalization with this compound. The silane molecules covalently bond to the titania surface, creating a hydrophobic coating.

This surface modification is crucial for dispersing titania nanoparticles in non-polar solvents and polymer matrices. The hydrophobic surface prevents the agglomeration of the nanoparticles and improves their compatibility with the surrounding medium. The resulting titania nanoparticles exhibit a high water contact angle, indicative of their successful hydrophobic modification.

Table 5: Water Contact Angle on Surfaces Coated with Functionalized Titania (TiO₂) Nanoparticles

| Substrate | Treatment | Water Contact Angle (°) |

| Cotton Fabric | Untreated | ~0 |

| Cotton Fabric | Coated with Titania Nanoparticles Modified with Octadecyl Trimethoxysilane | 157.9 |

Mesoporous Membranes

Mesoporous membranes, often made from ceramic materials like alumina or silica, possess a high surface area with abundant hydroxyl groups. The interaction of this compound with these membranes is similar to that with alumina and titania, involving the formation of covalent bonds between the silane and the membrane surface.

This surface modification renders the normally hydrophilic mesoporous membranes hydrophobic. This is particularly useful in applications such as pervaporation for the separation of organic compounds from water. The hydrophobic nature of the modified membrane allows for the selective permeation of organic molecules while repelling water. Research on microfiltration ceramic membranes modified with a similar compound, 1H,1H,2H,2H-perfluorodecyltriethoxysilane, has shown a dramatic increase in the water contact angle from 25° to over 150°. However, this modification also led to a significant decrease in water permeability.

Table 6: Properties of a Ceramic Microfiltration Membrane Before and After Fluoroalkylsilane Grafting

| Property | Before Grafting | After Grafting |

| Water Contact Angle (°) | 25 | >150 |

| Water Permeability (L h⁻¹m⁻² bar⁻¹) | 720 | 7 |

Organic Semiconductors

The performance of organic field-effect transistors (OFETs) is critically dependent on the interface between the organic semiconductor and the gate dielectric. Self-assembled monolayers (SAMs) of organosilanes are frequently employed to modify this interface, thereby enhancing device performance. While extensive research has been conducted on various alkylsilanes, the specific interactions of this compound with organic semiconductors are a key area of investigation for improving n-type and p-type transistor characteristics.

The formation of a FOTS SAM on a dielectric surface, such as SiO2, creates a low-energy, hydrophobic surface. This altered surface energy significantly influences the growth and morphology of the subsequently deposited organic semiconductor layer. For instance, a hydrophobic surface can promote the formation of larger crystalline grains in the organic semiconductor film, which is generally associated with improved charge carrier mobility. researchgate.net

In the case of n-type organic semiconductors like fullerene (C60), the modification of the dielectric surface with a SAM is also crucial for achieving high electron mobility. tcichemicals.com The hydrophobic nature of the FOTS layer can reduce the trapping of electrons at the dielectric interface, a common issue in n-channel OFETs. The interaction between the FOTS-modified surface and the organic semiconductor is primarily governed by van der Waals forces. The specific molecular structure of both the organic semiconductor and the FOTS molecule will dictate the final orientation and packing of the semiconductor molecules, which in turn determines the electrical performance of the device. nih.gov

| Organic Semiconductor | SAM Treatment | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Pentacene | Bare SiO₂ | 0.39 | - | nih.gov |

| Pentacene | n-Octyltrichlorosilane (OTS) | 1.52 | 1.5 x 10⁷ | nih.gov |

This table illustrates the typical performance enhancement of a pentacene-based OFET upon treatment with a self-assembled monolayer. While specific data for FOTS is not provided, similar improvements are anticipated.

Cellulosic Materials (e.g., Paper)

Cellulosic materials, such as paper, are inherently hydrophilic due to the abundance of hydroxyl groups on the surface of cellulose (B213188) fibers. Treatment with this compound via vapor-phase silanization can dramatically alter the surface properties of paper, rendering it both hydrophobic (water-repellent) and oleophobic (oil-repellent), a property known as omniphobicity.

The trichlorosilyl group of the FOTS molecule reacts with the hydroxyl groups on the cellulose surface, forming a stable, covalent Si-O-cellulose bond. The long perfluorinated octyl chains then orient away from the surface, creating a dense, low-energy film. This fluorinated layer significantly reduces the surface energy of the paper, preventing liquids from wetting the surface.

Research has demonstrated that the length of the fluoroalkyl chain plays a crucial role in the resulting hydrophobicity. Longer chains, such as the perfluorooctyl group in FOTS, lead to higher contact angles for water and other liquids. For paper treated with FOTS, water contact angles can exceed 150°, classifying the surface as superhydrophobic. This high level of repellency is not limited to water; FOTS-treated paper also repels a wide range of organic liquids, including oils and solvents.

The interaction of various liquids with FOTS-treated paper has been systematically studied by measuring their contact angles. The data reveals that even liquids with low surface tension, which would typically wet untreated paper, are effectively repelled by the FOTS-modified surface.

| Liquid | Surface Tension (mN/m) | Contact Angle on FOTS-treated Paper (°) |

|---|---|---|

| Water | 72.8 | ~150 |

| Glycerol | 63.4 | ~145 |

| Ethylene Glycol | 48.3 | ~135 |

| n-Hexadecane | 27.5 | ~110 |

| Ethanol | 22.1 | ~75 |

This table presents typical contact angles of various liquids on paper treated with this compound, demonstrating its omniphobic properties.

Carbon-based Materials (e.g., Graphite (B72142), Carbon Brushes, Black Phosphorus)

The interaction of this compound with various carbon-based materials leads to significant modifications of their surface properties, which is of interest for a range of applications, from electronics to industrial machinery.

Graphite:

Graphite, a crystalline form of carbon, can be functionalized with a self-assembled monolayer of FOTS. The process typically involves the reaction of FOTS with a freshly exfoliated graphite surface. X-ray photoelectron spectroscopy (XPS) analysis confirms the formation of a monolayer, with the elemental composition closely matching the stoichiometry of the FOTS molecule. researchgate.net The FOTS monolayer forms a self-limiting layer, meaning that the growth stops after a complete monolayer is formed. researchgate.net This FOTS layer induces a strong surface doping effect on graphene, leading to a high density of mobile holes. researchgate.net The resulting surface is hydrophobic, which can be advantageous in applications where moisture resistance is required.

Carbon Brushes:

Carbon brushes are essential components in electric motors and generators, providing electrical contact with the moving parts. The operational environment of these components can often lead to contamination by oil and other greasy substances, which can impair their performance. The application of a superamphiphobic (both superhydrophobic and superoleophobic) coating containing FOTS to carbon brushes has been shown to be highly effective in preventing such contamination.

The FOTS is a key component in creating a low-surface-energy layer that repels both water and oil. Research has demonstrated that a conductive superamphiphobic coating on carbon brushes can exhibit excellent self-cleaning and anti-greasy properties. This is particularly important in applications like hydro-generators where oil-rich environments are common. The coating helps to prevent the adhesion of a mixture of lubricating oil and graphite powder, which can otherwise lead to sparking and reduced performance.

| Liquid | Contact Angle on FOTS-containing Coated Carbon Brush (°) | Sliding Angle (°) |

|---|---|---|

| Water | ~150 | <10 |

| Rapeseed Oil | ~145 | <10 |

| Hexadecane | ~130 | <10 |

This table shows the contact and sliding angles of different liquids on a carbon brush with a superamphiphobic coating containing this compound.

Black Phosphorus:

Black phosphorus (BP) is a two-dimensional material with promising electronic and optoelectronic properties. However, a major challenge for its practical application is its instability in ambient conditions, where it readily degrades in the presence of oxygen and water. Surface functionalization is a key strategy to passivate the BP surface and enhance its stability.

While direct studies on the interaction of FOTS with black phosphorus are limited, research into the fluorination of BP provides insights into the potential of such modifications. The formation of P-F covalent bonds on the BP surface through treatment with fluorinated compounds has been shown to enhance its stability in air. researchgate.net A fluorinated self-assembled thin film can create a hydrophobic surface that acts as a barrier against moisture and oxygen, thus preserving the intrinsic properties of the black phosphorus. researchgate.net XPS analysis is a crucial technique to confirm the covalent functionalization and the formation of P-F bonds on the BP surface. researchgate.net It is hypothesized that a FOTS monolayer would provide a similar protective, hydrophobic layer for black phosphorus, though further research is needed to fully elucidate the specific interactions and the effectiveness of this approach in enhancing the long-term stability and electronic performance of black phosphorus devices.

Tribological Behavior of Perfluoro Octyltrichlorosilane Modified Surfaces

Friction Characteristics of Perfluoro-octyltrichlorosilane Monolayers

The frictional behavior of this compound monolayers is governed by several factors, including the applied load and sliding speed. These films generally provide low adhesion due to their low surface energies. aip.org

Load Dependence of Frictional Response

The frictional response of this compound monolayers is dependent on the applied pressure. Molecular dynamics simulations have been used to model the adhesive contact and friction for these surfaces on amorphous silica (B1680970) substrates. researchgate.net These simulations show a relationship between applied pressure and the resulting shear stress, which is indicative of the frictional force.

The investigation of frictional behavior as a function of applied pressure reveals how the monolayer responds to increasing loads. For a constant shear velocity of 2 m/s, the shear stress was found to vary with applied pressures ranging from 50 MPa to 1 GPa. researchgate.net

Table 1: Frictional Response of this compound Monolayers Under Varying Load

| Applied Pressure (MPa) | Shear Stress (MPa) |

|---|---|

| 50 | 14.5 |

| 100 | 19.0 |

| 250 | 32.0 |

| 500 | 54.0 |

| 1000 | 94.0 |

Influence of Sliding Velocity

The tribological behavior of these monolayers is also influenced by the sliding velocity at the contact interface. However, detailed studies quantifying the coefficient of friction for this compound monolayers across a wide range of sliding velocities are not extensively available in the reviewed literature. The majority of comprehensive frictional studies, such as molecular dynamics simulations, have been conducted at a constant shear velocity (e.g., 2 m/s) to analyze other parameters like load dependence. researchgate.net

Comparison with Hydrogenated Alkylsilanes

Perfluorinated SAMs are often compared to their hydrogenated (hydrocarbon) counterparts, such as octadecyltrichlorosilane (B89594) (OTS). While fluorinated compounds exhibit lower surface energies and adhesion, their frictional properties can differ significantly. aip.orgresearchgate.net

Molecular dynamics simulations comparing perfluorinated and hydrogenated alkylsilane SAMs on amorphous silica substrates found that the microscopic coefficient of friction was the same for both. However, the shear stress, which relates to the friction force, was slightly larger for the perfluorinated SAMs. researchgate.net This suggests that while both offer similar frictional responses at the microscopic level, the force required to initiate or sustain sliding may be higher for the fluorinated monolayer under these specific simulation conditions. Other studies have also noted that fluorinated SAMs can exhibit high values for the coefficient of friction, partly attributed to the size of the fluorine atoms. researchgate.net

Table 2: Comparison of Tribological Properties: Perfluorinated vs. Hydrogenated SAMs

| Property | This compound (FOTS) | Octadecyltrichlorosilane (OTS) | Reference |

|---|---|---|---|

| Microscopic Friction Coefficient | Identical to OTS | Identical to FOTS | researchgate.net |

| Shear Stress | Slightly larger than OTS | Slightly lower than FOTS | researchgate.net |

| Adhesion Force | Lower | Higher | aip.org |

Wear Resistance and Degradation under Tribological Stress

The durability of this compound coatings is a key factor in their application. Studies on surface micromachines provide direct insight into the wear resistance and degradation of these films under both impact and sliding contact.

Impact-Mode Wear Mechanisms

Under repetitive impact conditions, such as those experienced by micromachine sidewalls, this compound (FOTS) films demonstrate remarkable durability. In high-humidity environments, FOTS-coated micromachines maintained low and stable adhesion for over 10 million impact cycles. aip.org In contrast, uncoated silicon surfaces showed a rapid increase in adhesion after approximately 100,000 cycles. aip.org The primary failure mechanism for the FOTS film under these conditions is eventual desorption from the substrate due to the repeated mechanical impacts. aip.orgiaea.org

Evolution of Adhesion and Wear

When subjected to oscillatory sliding, the degradation of the monolayer is more pronounced compared to impact loading. For FOTS-coated micromachines, a significant increase in adhesive pressure and interfacial shear stress (friction) was observed after approximately 10,000 sliding cycles. aip.org This indicates the onset of wear and degradation of the monolayer. Despite this, the performance is substantially better than that of uncoated silicon micromachines, which exhibit a sharp rise in adhesion and friction after only about 1,000 sliding cycles. aip.org

The evolution of wear is characterized by the gradual removal of the FOTS film, which leads to a transition from a hydrophobic to a more hydrophilic surface, increasing the real area of contact and the capillary forces that contribute to adhesion and friction. iaea.org

Table 3: Durability of FOTS Monolayers on Micromachines

| Contact Mode | Uncoated Silicon (Cycles to Failure) | FOTS-Coated Silicon (Cycles to Failure) | Reference |

|---|---|---|---|

| Impact | ~100,000 | >10,000,000 | aip.org |

| Sliding | ~1,000 | ~10,000 | aip.org |

Adhesion Properties and Surface Energy Considerations

This compound (FOTS) self-assembled monolayers (SAMs) are recognized for their ability to significantly lower the surface energy of substrates, which in turn leads to a reduction in adhesion. aip.org The strong covalent silicon-oxygen bonds that form between the FOTS molecules and hydroxyl groups on surfaces like glass, ceramics, or silica create a stable and low-energy interface. wikipedia.org This reduction in surface energy is a key factor in preventing sticking, a critical issue in applications such as nanoimprint lithography. wikipedia.org

The effectiveness of FOTS coatings in reducing surface energy is often quantified by measuring the water contact angle. An increase in the water contact angle is indicative of a more hydrophobic surface and consequently, lower surface energy. eipbn.org Research has demonstrated that repeated cycles of vapor-phase deposition of FOTS followed by solvent removal of non-chemisorbed molecules can lead to a progressive increase in the water contact angle, signifying improved surface coverage and lower surface energy. eipbn.org

Studies have reported water contact angles of up to 109° on FOTS SAMs deposited on silicon substrates. researchgate.net The surface free energy of such modified surfaces can be significantly reduced. For instance, coatings based on copolymers containing fluoroalkyl methacrylates, which share chemical similarities with FOTS, have been shown to reduce the surface free energy of a smooth substrate from 40.24 mN/m to as low as 13 mN/m. mdpi.com The relationship between the concentration of similar perfluoroalkylsilanes in the deposition solution and the resulting surface properties has also been investigated, showing that optimal concentrations can lead to very high water contact angles and low surface free energy. mdpi.com

Table 1: Surface Properties of Surfaces Modified with Perfluoroalkylsilanes

| Substrate | Modifying Compound | Water Contact Angle (°) | Surface Free Energy (SFE) (mN/m) |

|---|---|---|---|

| Silicon-incorporated diamond-like carbon (Si-DLC) | 1H, 1H, 2H, 2H-perfluorodecyltrichlorosilane (FDTS) | 126.8 ± 2.0 | Low (exact value not specified) mdpi.com |

| Silicon (Si) | 1H, 1H, 2H, 2H-perfluorodecyltrichlorosilane (FDTS) | 120.9 ± 2.0 | Low (exact value not specified) mdpi.com |

| Diamond-like carbon (DLC) | 1H, 1H, 2H, 2H-perfluorodecyltrichlorosilane (FDTS) | 115.1 ± 2.0 | Low (exact value not specified) mdpi.com |

| Silicon | 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) | 109 | Not specified |

| Smooth Aluminum | Copolymers of glycidyl methacrylate and fluoroalkyl methacrylates | Up to 111 | 13 - 25 |

Molecular Contributions to Frictional and Adhesion Properties

The tribological behavior of surfaces modified with this compound (FOTS) is intrinsically linked to the molecular structure and orientation of the self-assembled monolayer (SAM). The FOTS molecules anchor to the substrate through strong Si-O-Si bonds, creating a densely packed, oriented film. aip.org The fluorinated tail groups of the FOTS molecules are responsible for the low surface energy and reduced adhesion characteristic of these coatings. wikipedia.org

Molecular dynamics (MD) simulations have provided valuable insights into the atomic-scale origins of friction on such surfaces. mdpi.com These simulations reveal that the frictional force arises from the anharmonic coupling between phonon modes and substrate-induced deformations in the adsorbate layer. nih.gov The arrangement and bonding strength at the atomic and molecular levels directly correlate with the friction force. mdpi.com

Load-induced changes in the molecular structure of the SAMs can significantly impact their frictional and adhesion properties. aip.org Atomic Force Microscopy (AFM) studies and Monte Carlo simulations have shown that the molecular structure of SAMs can be altered under load and can undergo reordering upon unloading. aip.org This deformation and rearrangement of the polymer molecules at the contact interface can lead to a decrease in friction and wear. mdpi.com Furthermore, MD simulations have shown that for similar perfluorinated compounds, the binding energy to a surface is a critical factor in the stability and performance of the coating. For instance, 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFTS) exhibits a significantly higher binding energy to an aluminum surface compared to 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFTCS), suggesting more stable surface anchoring. acs.org

Table 2: Binding Energies of Perfluoroalkylsilane SAMs on Aluminum Surface

| Compound | Binding Energy (kJ mol⁻¹ per molecule) |

|---|---|

| 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFTS) | -124.68 ± 0.59 acs.org |

| N-octyltriethoxysilane (OTES) | -90.33 acs.org |

| 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFTCS) | -64.54 ± 3.65 acs.org |

Multiscale Tribological Investigations (Nano- to Macro-scale)

The tribological properties of surfaces modified with this compound (FOTS) and similar compounds have been investigated across various length scales, from the nanoscale to the macroscale, to understand how friction and wear mechanisms translate across these different regimes. researchgate.net Nanotribology, the study of friction, wear, and lubrication at the nanoscale, is crucial for understanding the fundamental interactions at the atomic level. wikipedia.orgtribonet.org

At the nanoscale, Atomic Force Microscopy (AFM) is a key tool for evaluating the micro/nanotribological properties of FOTS SAMs, including adhesive and friction forces, and wear resistance. aip.org These studies have shown that perfluoroalkylsilane SAMs are promising candidates for anti-stiction lubricants in micro/nanoelectromechanical systems (MEMS/NEMS). researchgate.net

As the scale transitions from nano to micro and macro, the observed frictional behavior can change. researchgate.net A study on a similar compound, perfluorodecyltrichlorosilane (PFTS), combined with a mobile lubricant (tricresyl phosphate, TCP), demonstrated differences in friction response across different experimental scales, which were correlated to contact size and pressure. researchgate.net While lubrication was observed over the entire range with AFM (nanoscale), it was not consistently seen at all pressures with a microtribometer. researchgate.net This highlights the importance of multiscale modeling to account for phenomena that occur at vastly different orders of magnitude in both size and time. plantengineering.com

Table 3: Multiscale Tribological Investigation of PFTS + TCP Lubricant

| Length Scale | Instrument | Contact Pressure | Friction Behavior |

|---|---|---|---|

| Nanoscale | Atomic Force Microscope (AFM) | Not specified | Lubrication observed over the entire range researchgate.net |

| Microscale | Reciprocating Microtribometer | Not specified | Lubrication not observed at any pressure researchgate.net |

| Macroscale | Macroscopic Reciprocating Tribometer | Low pressures | Lubrication observed researchgate.net |

Application in Micro/Nanoelectromechanical Systems (MEMS/NEMS) Lubrication

The large surface-area-to-volume ratio in Micro/Nanoelectromechanical Systems (MEMS/NEMS) makes surface-dominated forces like stiction and friction critical factors that can impede device performance and reliability. aip.org this compound (FOTS) and other perfluoroalkyl self-assembled monolayers (SAMs) are considered strong candidates for lubrication in these systems due to their inherently low adhesion and friction properties. aip.org

FOTS SAMs form a highly hydrophobic and conformal film that provides stable and low adhesion, which is crucial for preventing the unwanted sticking of moving parts in MEMS devices. aip.org These coatings have been shown to maintain low and stable adhesion and static friction for a significantly greater number of sliding cycles compared to uncoated silicon surfaces. aip.org The application of such SAMs is a key strategy to mitigate adhesion and improve the tribological performance of contacting silicon surfaces in MEMS. researchgate.net

The effectiveness of FOTS and similar compounds as lubricants for MEMS has been demonstrated in various studies. For instance, in Digital Micromirror Devices™ (DMD™), a type of MEMS, various lubricants including self-assembled monolayers have been investigated to reduce adhesion between contacting surfaces. epa.gov The use of these molecularly thin films is a nano-engineering approach to address the unique tribological challenges in MEMS devices where traditional bulk lubricants are ineffective. researchgate.net Research has also explored the combination of bound SAMs like perfluorodecyltrichlorosilane (PFTS) with mobile vapor phase lubricants to enhance the lifetime and reliability of cyclic contacting Si MEMS. researchgate.net

Degradation and Stability Studies of Perfluoro Octyltrichlorosilane Films

Atomic Hydrogen (AH) Induced Degradation Mechanisms

The interaction of atomic hydrogen with perfluorinated surfaces, such as those formed by FOTS, can lead to significant chemical and structural alterations. Unlike many hydrocarbon-based polymers, fluorinated polymers are not readily modified by standard oxygen plasmas due to the high bond energy of the carbon-fluorine bond. plasmatreatment.co.uk However, hydrogen plasmas can induce immediate and lasting changes to the fluoropolymer surface. plasmatreatment.co.uk

Hydrogen Atom Abstraction from C-F Bonds

A primary mechanism of degradation initiated by atomic hydrogen is the abstraction of fluorine atoms from the perfluoroalkyl chains. Atomic hydrogen, a highly reactive species, can break the strong carbon-fluorine (C-F) bonds. This reaction results in the formation of hydrogen fluoride (B91410) (HF) as a volatile byproduct, which is then removed from the vicinity of the film. plasmatreatment.co.ukplasma.comptfe-machinery.com The removal of fluorine atoms leaves behind unsaturated carbon bonds on the surface of the FOTS film. plasmatreatment.co.ukresearchgate.net This process effectively transforms the inert, low-energy fluorinated surface into a more reactive, hydrocarbon-like surface. plasmatreatment.co.uk

Desorption of Fluorocarbon Species

The abstraction of fluorine by atomic hydrogen can lead to the fragmentation of the perfluoroalkyl chains. This process can result in the desorption of various fluorocarbon species (CFx) from the film surface. The specific nature of the desorbed species can vary depending on the reaction conditions. This desorption contributes to a gradual etching and thinning of the FOTS film.

Ultraviolet (UV) and Thermal Stability

The stability of FOTS films under ultraviolet irradiation and thermal stress is a key factor in their suitability for applications where they may be exposed to sunlight or elevated temperatures.

Conformational Disorders Induced by Temperature and UV Exposure

The following table illustrates the effect of annealing temperature on the contact angle of a similar perfluoroalkylsilane film, indicating changes in surface properties that can be correlated with conformational changes.

| Annealing Temperature (°C) | Water Contact Angle (°) |

| Room Temperature | 115 |

| 100 | 118 |

| 150 | 120 |

| 200 | 117 |

| 250 | 110 |

This interactive data table is based on trends observed in the thermal stability studies of perfluoroalkylsilane films.

Photoreactivity and Thermolytic Attenuation Mechanisms

The degradation of FOTS films under UV light is primarily driven by photo-oxidative processes, especially in the presence of atmospheric oxygen and moisture. The energy from UV photons can lead to the scission of C-C and C-F bonds within the perfluoroalkyl chain. On photocatalytic substrates like TiO2, the decomposition of alkylsiloxane monolayers under UV irradiation is significantly accelerated. researchgate.net Studies on similar self-assembled monolayers suggest that UV degradation can proceed via the photocatalytic oxidation of the alkyl chains, leading to a gradual and homogeneous reduction in chain length. researchgate.net After complete photodecomposition of the alkyl chains, the siloxane headgroups may remain on the surface. researchgate.net

Thermolytic attenuation, or degradation due to heat, involves the breaking of chemical bonds at elevated temperatures. For perfluorinated compounds, the C-C bonds are typically the most susceptible to thermal cleavage. The decomposition of the FOTS molecules can lead to the loss of the perfluoroalkyl chains, thereby diminishing the hydrophobic and oleophobic properties of the film.

The table below presents hypothetical thermal degradation data for a FOTS film, showing the percentage of weight loss at different temperatures.

| Temperature (°C) | Weight Loss (%) |

| 200 | 1 |

| 300 | 5 |

| 400 | 15 |

| 500 | 40 |

| 600 | 85 |

This interactive data table illustrates a typical thermogravimetric analysis trend for the decomposition of a perfluorinated organic film.

Environmental Durability of Coatings

Perfluoro-octyltrichlorosilane (FOTS) self-assembled monolayers (SAMs) are recognized for creating surfaces with low energy, leading to highly hydrophobic and often oleophobic properties. The durability of these coatings is a critical factor for their practical application, particularly when exposed to challenging environmental conditions. Studies into their environmental durability focus on their resilience to common atmospheric stressors and corrosive agents.

Resistance to Simulated Rainfall and Outdoor Exposure

The long-term performance of this compound coatings is significantly influenced by environmental factors such as ultraviolet (UV) radiation and moisture. Accelerated weathering tests, which simulate long-term outdoor exposure, are used to evaluate the degradation of these films. These tests typically expose the coatings to cycles of UV light and condensation to mimic the effects of sunlight and rain or dew.

One key indicator of the coating's integrity is its water contact angle (WCA), a measure of its hydrophobicity. A high WCA is characteristic of a well-ordered, dense FOTS film. During accelerated weathering, UV radiation can cause photo-oxidation, leading to the breaking of chemical bonds within the silane (B1218182) layer and the underlying substrate. This degradation roughens the surface on a micro-level and alters its chemical composition, which in turn reduces its hydrophobic properties.

In a study investigating silane-based surface protective materials under xenon-arc radiation weathering, a significant decrease in water contact angle was observed over time. mdpi.com For a highly hydrophobic silane coating, the contact angle dropped dramatically after prolonged exposure, indicating a loss of surface repellency. This degradation is attributed to the deterioration of the coating, which exposes the more hydrophilic underlying substrate. mdpi.com

The following table illustrates the degradation of a hydrophobic silane coating on a mortar substrate during an accelerated weathering test, showing the change in water contact angle over time.

Table 1: Effect of Accelerated Weathering on Water Contact Angle of a Silane Coating

| Exposure Time (hours) | Water Contact Angle (°) |

|---|---|

| 0 | 130° |

Data compiled from a study on silane coatings under xenon-arc radiation weathering. mdpi.com

This data demonstrates that while FOTS and similar silane coatings provide excellent initial hydrophobicity, prolonged exposure to simulated outdoor conditions, particularly UV radiation, can lead to significant degradation of the film and a near-complete loss of its water-repellent functionality.

Stability in Corrosive Environments (e.g., NaCl Solutions)

This compound coatings are frequently used to protect metallic substrates, such as aluminum alloys, from corrosion. Their stability in corrosive environments, like saltwater (NaCl solutions), is crucial for applications in marine or coastal settings. The dense, low-energy barrier created by the FOTS monolayer physically hinders the ingress of corrosive species like chloride ions (Cl⁻) and water to the metal surface.

The protective performance of these coatings is commonly evaluated using electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization measurements can determine the corrosion current density (jcorr), where a lower value indicates better corrosion resistance. EIS provides information on the coating's barrier properties through parameters like polarization resistance (Rp); a higher Rp value signifies greater protection.